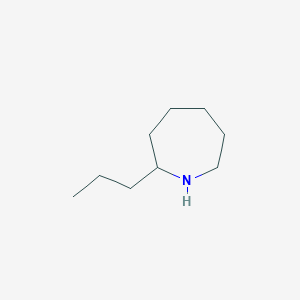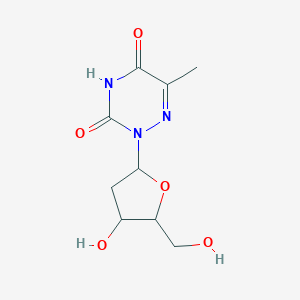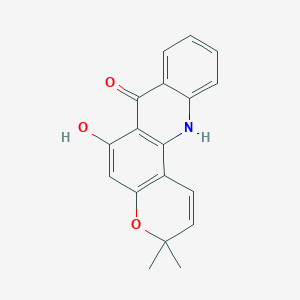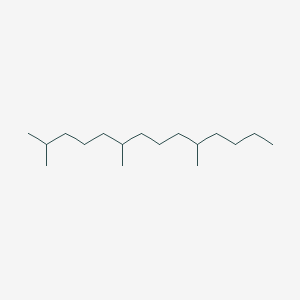
2,6,10-Trimethyltetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10-Trimethyltetradecane is a hydrocarbon compound that belongs to the family of alkanes. It is a colorless, odorless liquid with a molecular formula of C16H34. This compound is commonly used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of 2,6,10-Trimethyltetradecane is not well understood. However, studies have shown that this compound has a unique structure that allows it to interact with biological membranes. This interaction may result in changes to the structure and function of the membrane, leading to various physiological effects.
Biochemische Und Physiologische Effekte
Studies have shown that 2,6,10-Trimethyltetradecane has various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, 2,6,10-Trimethyltetradecane has been shown to have antimicrobial properties, which may make it useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6,10-Trimethyltetradecane in lab experiments is its stability. This compound is relatively stable under normal laboratory conditions, which makes it easy to handle and store. Additionally, 2,6,10-Trimethyltetradecane is readily available and relatively inexpensive.
However, there are also some limitations to using 2,6,10-Trimethyltetradecane in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous systems. Additionally, this compound may have toxic effects on certain organisms, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2,6,10-Trimethyltetradecane. One area of research could focus on the development of new biofuels using this compound. Additionally, research could be conducted to further understand the mechanism of action of 2,6,10-Trimethyltetradecane and its potential use in the treatment of inflammatory and infectious diseases. Finally, future research could focus on the development of new synthetic methods for the production of 2,6,10-Trimethyltetradecane, which could make it more readily available for scientific research.
Synthesemethoden
The synthesis of 2,6,10-Trimethyltetradecane can be achieved through various methods. One of the most common methods is the catalytic hydrogenation of 2,6,10-Trimethyltridec-9-ene. This process involves the use of a catalyst such as platinum or palladium, and hydrogen gas. The reaction occurs at high pressure and high temperature, resulting in the formation of 2,6,10-Trimethyltetradecane.
Wissenschaftliche Forschungsanwendungen
2,6,10-Trimethyltetradecane has various applications in scientific research. It is commonly used as a reference standard for gas chromatography analysis. This compound is also used in the field of biotechnology for the production of biofuels. Additionally, 2,6,10-Trimethyltetradecane has been studied for its potential use as a lubricant, due to its high viscosity and low volatility.
Eigenschaften
CAS-Nummer |
14905-56-7 |
|---|---|
Produktname |
2,6,10-Trimethyltetradecane |
Molekularformel |
C17H36 |
Molekulargewicht |
240.5 g/mol |
IUPAC-Name |
2,6,10-trimethyltetradecane |
InChI |
InChI=1S/C17H36/c1-6-7-11-16(4)13-9-14-17(5)12-8-10-15(2)3/h15-17H,6-14H2,1-5H3 |
InChI-Schlüssel |
IMTCMWSWXFQQDL-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCCC(C)CCCC(C)C |
Kanonische SMILES |
CCCCC(C)CCCC(C)CCCC(C)C |
Synonyme |
2,6,10-trimethyltetradecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




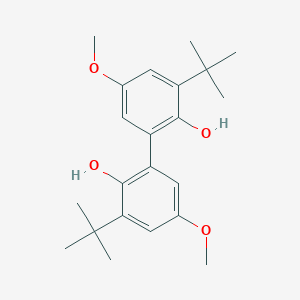
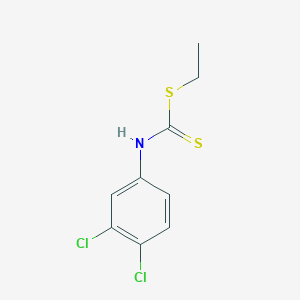
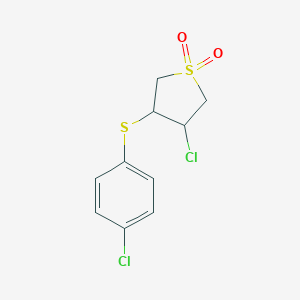
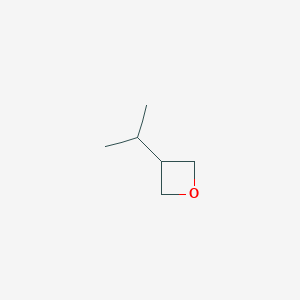
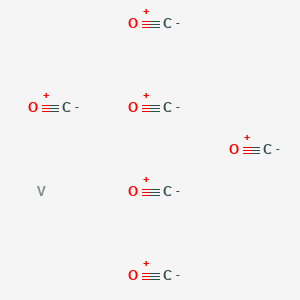
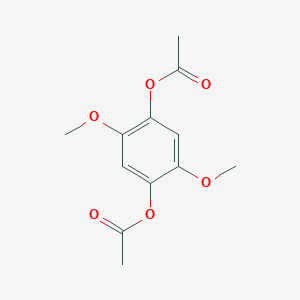
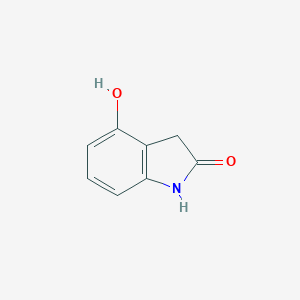
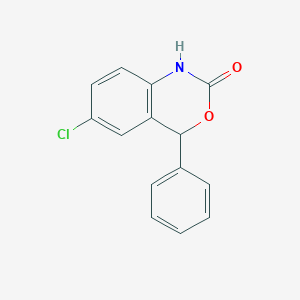
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
